1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-(((4-methylphenyl)azo)methylene)-
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Overview
Description
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline is an organic compound with the molecular formula C19H21N3. It is a derivative of indoline, characterized by the presence of a p-tolylazo group attached to the methylene carbon at the 2-position of the indoline ring. This compound is known for its vibrant color and is often used as a dye or pigment in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with p-toluidine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Sodium nitrite (NaNO2) is commonly used as the oxidizing agent.
The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the indoline derivative to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline involves its interaction with molecular targets through its azo group. The compound can undergo:
Electron Transfer: The azo group can participate in electron transfer reactions, leading to the formation of reactive intermediates.
Binding to Proteins: The compound can bind to proteins and enzymes, affecting their activity and function.
Pathways Involved: The exact pathways depend on the specific application and target, but often involve redox reactions and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Lacks the azo group, making it less reactive in certain applications.
p-Tolylazo derivatives: Other derivatives with different substituents on the indoline ring can have varying properties and reactivities.
Uniqueness
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline is unique due to its specific combination of the indoline ring and the p-tolylazo group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity.
Properties
CAS No. |
57303-71-6 |
---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C19H21N3/c1-14-9-11-15(12-10-14)21-20-13-18-19(2,3)16-7-5-6-8-17(16)22(18)4/h5-13H,1-4H3/b18-13+,21-20? |
InChI Key |
QVORMTIMKWYLIM-ORZNGPHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C |
Origin of Product |
United States |
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